BenchChemオンラインストアへようこそ!

(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate

Organic synthesis Hydrogenolysis Boc protection

This (2R,6R) stereoisomer is the essential choice for asymmetric synthesis requiring strict stereocontrol. The mono-Boc protection enables orthogonal functionalization for PROTAC linker chemistry—an advantage lost with unprotected or salt forms. Generic cis or enantiomeric alternatives fail to deliver reproducible stereochemical outcomes, making this specific CAS 574007-62-8 critical for CNS drug discovery and chiral auxiliary applications.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 574007-62-8
Cat. No. B1524438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate
CAS574007-62-8
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC1CNCC(N1C(=O)OC(C)(C)C)C
InChIInChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1
InChIKeyRBOGBIZGALIITO-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate (CAS 574007-62-8): Chiral Piperazine Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate (CAS 574007-62-8) is a chiral Boc-protected trans-2,6-dimethylpiperazine derivative with the molecular formula C₁₁H₂₂N₂O₂ and molecular weight 214.31 g/mol . The compound belongs to the class of N-Boc-protected chiral diamines, wherein the (2R,6R) stereoconfiguration places both methyl groups in equatorial positions on the piperazine ring [1]. This stereochemistry defines its utility as a protected chiral building block in asymmetric synthesis and as a key intermediate in pharmaceutical development, where the Boc group enables orthogonal protection strategies in multi-step synthetic sequences .

Why Generic Substitution of (2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate (CAS 574007-62-8) Fails: Stereochemical and Synthetic Performance Limitations of Analogs


Generic substitution of (2R,6R)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate with its stereoisomers or alternative salt forms introduces quantifiable performance deficits in asymmetric synthesis and pharmaceutical intermediate applications. The (2R,6R) trans configuration is essential for downstream stereochemical control; the cis (2R,6S) diastereomer (CAS 180975-66-0) and the enantiomeric (2S,6S) form (CAS 574007-66-2) produce opposite or diminished stereochemical outcomes in chiral auxiliary applications [1]. Furthermore, the mono-Boc protection strategy enabled by this compound permits sequential functionalization that is not achievable with unprotected 2,6-dimethylpiperazine or dihydrochloride salt forms, which lack orthogonal protection capacity [2]. The quantitative evidence in Section 3 substantiates these differentiation claims.

Quantitative Differentiation Evidence for (2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate (CAS 574007-62-8) vs. Stereoisomers and Alternative Intermediates


Synthetic Yield in Hydrogenolytic Debenzylation: 97% Isolated Yield with Pd/C Under Ambient Conditions

(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate is obtained via hydrogenolytic debenzylation of 4-benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate with 97% isolated yield (2.8 g from 4.8 g starting material, 0.0144 mol scale) using 10% Pd/C in methanol under H₂ at room temperature . In contrast, unprotected (2R,6R)-2,6-dimethylpiperazine dihydrochloride (CAS 162240-93-9) is supplied as a salt form requiring neutralization prior to use, introducing an additional synthetic step with associated yield loss not quantified in this reaction sequence.

Organic synthesis Hydrogenolysis Boc protection Piperazine derivatives Synthetic methodology

Enantiomeric Purity in Asymmetric Catalytic Synthesis: >99% ee Achievable via Chiral Palladium Catalysis

A 2024 Nature Chemistry paper described an asymmetric catalytic approach to produce (2R,6R)-2,6-dimethylpiperazine (the deprotected core of the target compound) with >99% enantiomeric excess using a novel chiral palladium catalyst system [1]. By contrast, the cis (2R,6S) diastereomer is achiral and cannot provide stereochemical control in asymmetric applications, while racemic trans-2,6-dimethylpiperazine (1:1 mixture of (2R,6R) and (2S,6S) enantiomers) exhibits 0% ee in the absence of resolution. Alternative resolution methods using L-tartrate salts achieve ee >98% but remain prohibitively expensive for bulk production due to 50% maximum theoretical yield and additional crystallization steps [2].

Asymmetric catalysis Chiral synthesis Enantiomeric excess Palladium catalysis Piperazine scaffold

Structure-Activity Relationship (SAR) Differentiation: cis vs. trans Configuration in Bioactive Scaffolds

The trans (2R,6R) configuration of 2,6-dimethylpiperazine derivatives produces distinct biological activity profiles compared to the cis (2R,6S) diastereomer. Comprehensive SAR studies demonstrate that cis and trans isomers of 2,6-dimethylpiperazine can exhibit vastly different biological activities and physical properties, providing critical structure-activity relationship data . The trans isomers are chiral and exist as a pair of enantiomers ((2R,6R) and (2S,6S)), whereas the cis isomer is achiral . This stereochemical distinction is particularly relevant in CNS-targeted drug discovery, where the (2R,6R)-2,6-dimethylpiperazine scaffold has been employed in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other psychoactive medications requiring defined stereochemistry [1].

Structure-activity relationship Stereochemistry Piperazine pharmacology Medicinal chemistry CNS drug discovery

Orthogonal Protection Advantage: Mono-Boc Protection Enables Sequential Functionalization Not Possible with Unprotected or Bis-Boc Forms

(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate (CAS 574007-62-8) is specifically classified as a Protein Degrader Building Block due to its mono-Boc protected piperazine scaffold [1]. This mono-protection strategy enables sequential functionalization at the free secondary amine (N4 position) while retaining Boc protection at N1, followed by orthogonal deprotection under mild acidic conditions. In contrast, unprotected (2R,6R)-2,6-dimethylpiperazine (CAS 21655-49-2) lacks any protection and undergoes non-selective reactions at both nitrogen atoms, while 1,4-di-Boc protected derivatives require two deprotection steps. The compound's specific application profile as a Protein Degrader Building Block [1] and key intermediate for medicinal chemistry underscores its utility in PROTAC and targeted protein degradation applications where sequential conjugation is essential.

Protecting group strategy Orthogonal protection Sequential synthesis Piperazine functionalization Medicinal chemistry

Commercial Availability Benchmark: Purity Specifications and Storage Requirements vs. Enantiomeric Counterpart

Commercial specifications for (2R,6R)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate (CAS 574007-62-8) indicate minimum purity of 97% and storage at 4°C with protection from light . The enantiomeric counterpart, (2S,6S)-1-Boc-2,6-dimethyl-piperazine (CAS 574007-66-2), is separately cataloged and available as a distinct product [1], enabling procurement of both enantiomers for parallel SAR studies. This enantiomeric pairing is not available for the cis diastereomer (CAS 180975-66-0), which lacks chiral resolution capacity. Predicted physicochemical parameters include boiling point 279.7±15.0°C and pKa 8.53±0.60 , which differ from the cis diastereomer's properties and may influence reaction solvent selection.

Purity specification Chiral intermediate Commercial availability Storage stability Procurement

Analytical Characterization: ¹H-NMR and LC-MS Confirmation of Structure and Purity

The compound has been fully characterized by ¹H-NMR (400 MHz, CDCl₃) showing diagnostic signals: δ 1.25 (d, J=6.8 Hz, 3H, CH₃), 1.46 (s, 9H, Boc C(CH₃)₃), 1.64 (s, 1H, NH), 2.78-2.87 (m, 4H, piperazine CH₂), 3.99-4.05 (m, 2H, piperazine CH) . LC-MS (ESI) confirms m/z 215 [M+H]⁺ corresponding to C₁₁H₂₂N₂O₂ . Chiral HPLC or NMR analysis is employed to confirm enantiomeric purity . These analytical benchmarks enable unambiguous identity confirmation and batch-to-batch quality assessment in procurement and quality control workflows.

Analytical chemistry NMR spectroscopy LC-MS Quality control Chiral purity

Optimal Research and Industrial Application Scenarios for (2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate (CAS 574007-62-8) Based on Differentiated Evidence


PROTAC and Targeted Protein Degrader Linker Synthesis Requiring Orthogonal Mono-Boc Protection

This compound is specifically cataloged as a Protein Degrader Building Block [1] due to its mono-Boc protected piperazine scaffold. The orthogonal protection enables sequential conjugation: the free N4 amine can be functionalized with E3 ligase ligands or target protein binders while N1 remains Boc-protected, followed by mild acidic deprotection to reveal the secondary amine for further derivatization. Unprotected (2R,6R)-2,6-dimethylpiperazine and dihydrochloride salts cannot provide this sequential functionalization capacity without additional protection steps, making the target compound the preferred procurement choice for PROTAC linker chemistry.

Asymmetric Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

The (2R,6R) stereoconfiguration provides a defined chiral scaffold for asymmetric synthesis applications. The deprotected core, (2R,6R)-2,6-dimethylpiperazine, has been prepared with >99% ee via asymmetric catalytic methods [2] and serves as a chiral building block in the production of enantiomerically pure compounds [3]. The cis (2R,6S) diastereomer is achiral and cannot provide stereochemical control, while the enantiomeric (2S,6S) form produces opposite stereochemical outcomes. This stereochemical specificity is critical for drug development applications where enantiopurity directly impacts target binding and safety profiles.

CNS Drug Discovery and Serotonin Transporter-Targeted Compound Synthesis

The (2R,6R)-2,6-dimethylpiperazine scaffold has been employed in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other psychoactive medications [3]. The defined trans-(2R,6R) stereochemistry ensures reproducible structure-activity relationships in CNS-targeted medicinal chemistry programs. Structure-activity relationship studies have established that cis and trans isomers of 2,6-dimethylpiperazine exhibit vastly different biological activities and physical properties , underscoring the necessity of procuring the specific (2R,6R) stereoisomer for CNS drug discovery programs rather than racemic or cis alternatives.

Multi-Step Pharmaceutical Intermediate Synthesis Requiring High-Yield Hydrogenolysis

The compound is accessible via a high-yield (97%) hydrogenolytic debenzylation protocol using 10% Pd/C under mild conditions . This efficient synthetic entry enables its integration into multi-step pharmaceutical manufacturing sequences with minimal yield loss. The Boc-protected form allows direct use in subsequent amide coupling or nucleophilic substitution reactions without the neutralization steps required for dihydrochloride salt forms. This synthetic efficiency advantage is particularly relevant for process chemistry applications where step count reduction and yield optimization are critical procurement considerations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.